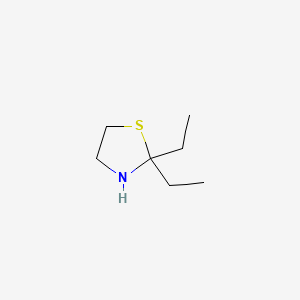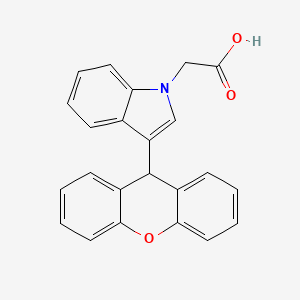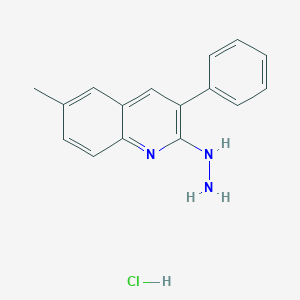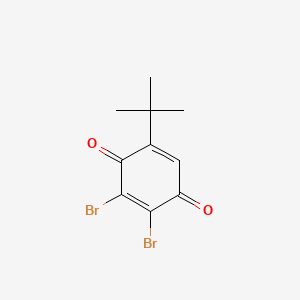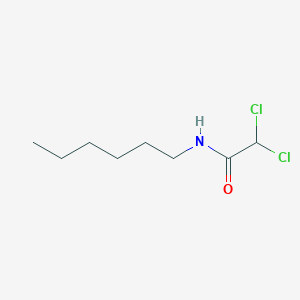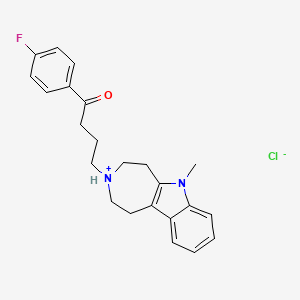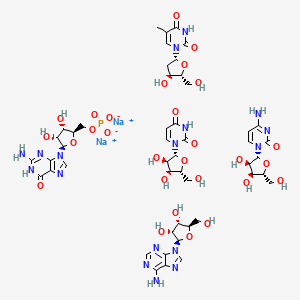
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is a chemical compound known for its applications in liquid crystal technology. It is characterized by its molecular formula C26H36O4 and a molecular weight of 412.56 g/mol . This compound is notable for its mesophase behavior, which includes a crystalline phase at 52°C and a nematic phase at 85°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate typically involves the esterification of 4-n-octyloxyphenol with 4-n-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and phenols.
Reduction: Alcohols and phenols.
Substitution: Alkylated phenols and benzoates.
Wissenschaftliche Forschungsanwendungen
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a mesogen in the study of liquid crystal phases and their transitions.
Biology: Employed in the development of biosensors due to its liquid crystalline properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the manufacture of advanced display technologies and optical devices
Wirkmechanismus
The mechanism of action of 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is primarily related to its ability to form liquid crystalline phases. These phases can influence the alignment and orientation of molecules, which is crucial in applications such as display technologies and sensors. The molecular targets and pathways involved include interactions with other mesogenic compounds and the formation of ordered structures at specific temperatures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-n-Octyloxyphenyl 4-n-butoxybenzoate
- 4-n-Octyloxyphenyl 4-n-hexyloxybenzoate
- 4-n-Decyloxyphenyl 4-n-pentyloxybenzoate
Uniqueness
4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is unique due to its specific mesophase behavior and the temperature ranges at which these phases occur. This makes it particularly suitable for applications requiring precise control of molecular alignment and phase transitions .
Eigenschaften
Molekularformel |
C26H36O4 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(4-octoxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3 |
InChI-Schlüssel |
VDTCVKLVMVTSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


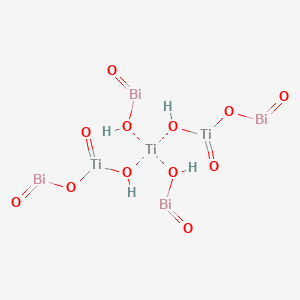

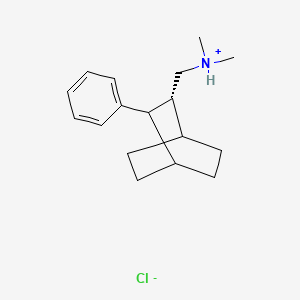
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
